molecular formula C12H21NO5 B1504674 1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate CAS No. 200184-86-7

1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate

Cat. No.: B1504674
CAS No.: 200184-86-7
M. Wt: 259.3 g/mol
InChI Key: NZGOSPJWFBSVFT-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate is a versatile organic compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Starting from Pyrrolidine Derivatives: The synthesis can begin with pyrrolidine derivatives, which undergo esterification and subsequent functional group modifications to introduce the tert-butyl, methyl, and methoxy groups.

  • Using Protecting Groups: Protecting groups may be employed to prevent unwanted side reactions during the synthesis process.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate: Lacks the methoxy group.

  • 1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate: Contains a hydroxyl group instead of a methoxy group.

  • 1-(tert-Butyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate: Similar to the above but with a different stereochemistry.

These compounds differ in their functional groups and stereochemistry, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-methoxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-7-8(16-4)6-9(13)10(14)17-5/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGOSPJWFBSVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699775
Record name 1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200184-86-7
Record name 1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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